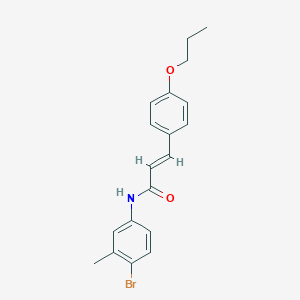![molecular formula C12H14N2O5S B2416319 2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid CAS No. 851116-11-5](/img/structure/B2416319.png)
2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a phenylethenylsulfonylamino group attached to an acetic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenylethenylsulfonylamino intermediate: This step involves the reaction of phenylethene with sulfonyl chloride in the presence of a base to form the phenylethenylsulfonyl chloride intermediate.
Acetylation: The phenylethenylsulfonyl chloride is then reacted with acetic anhydride to introduce the acetyl group, forming the acetylated intermediate.
Amination: The acetylated intermediate undergoes amination with glycine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid can undergo various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid involves its interaction with specific molecular targets and pathways. The phenylethenylsulfonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]propionic Acid: Similar structure but with a propionic acid backbone.
2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]butyric Acid: Similar structure but with a butyric acid backbone.
Uniqueness
2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-11(13-9-12(16)17)8-14-20(18,19)7-6-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,13,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZRVTZGMJXIGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2416236.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2416238.png)
![1-benzyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2416239.png)
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2416240.png)
methanone](/img/structure/B2416242.png)



![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2416251.png)

![N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2416256.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)

